Methyl 2-chloro-4-(2-methoxyethoxy)benzoate
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Overview
Description
Methyl 2-chloro-4-(2-methoxyethoxy)benzoate is an organic compound with the molecular formula C11H13ClO4 and a molecular weight of 244.67 g/mol . It is a benzoate ester derivative, characterized by the presence of a chloro group and a methoxyethoxy substituent on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(2-methoxyethoxy)benzoate typically involves the esterification of 2-chloro-4-(2-methoxyethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of aqueous acid or base.
Oxidation and Reduction: The compound can undergo oxidation to form benzoic acid derivatives or reduction to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzoate esters.
Hydrolysis: 2-chloro-4-(2-methoxyethoxy)benzoic acid and methanol.
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
Methyl 2-chloro-4-(2-methoxyethoxy)benzoate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxyethoxy groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4-methoxybenzoate
- Methyl 2-chloro-4-ethoxybenzoate
- Methyl 2-chloro-4-(2-ethoxyethoxy)benzoate
Uniqueness
Methyl 2-chloro-4-(2-methoxyethoxy)benzoate is unique due to the presence of both chloro and methoxyethoxy groups, which impart distinct chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound in research and industrial applications .
Biological Activity
Methyl 2-chloro-4-(2-methoxyethoxy)benzoate is a compound of increasing interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, protein-ligand interactions, and its applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C₁₁H₁₃ClO₃
- Molecular Weight : 232.68 g/mol
The presence of a chlorine atom and a methoxyethoxy group contributes to its biological activity by enhancing its binding affinity to various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The mechanism of action involves:
- Enzyme Inhibition : The compound can inhibit enzyme activity by forming stable complexes with the active sites or altering the conformation of the enzymes involved. This interaction may lead to modulation of biochemical pathways, impacting various physiological processes.
- Protein-Ligand Interactions : Its unique functional groups allow it to interact selectively with specific proteins, which can be exploited for therapeutic applications.
Biological Activity Studies
Recent studies have highlighted the compound's potential in various biological contexts:
- Enzyme Inhibition : Research indicates that this compound exhibits significant inhibitory effects on certain enzymes, such as carbonic anhydrase IX (CAIX), which is implicated in cancer progression. The compound demonstrated a high binding affinity (Kd = 0.12 nM) towards CAIX, indicating its potential as an anticancer agent .
- Antimicrobial Activity : Preliminary investigations have suggested that this compound may possess antimicrobial properties, although specific studies detailing its efficacy against various pathogens are still limited. Further research is needed to explore its potential against Gram-positive and Gram-negative bacteria .
- Pharmacological Applications : The compound is being explored for its potential use in drug development due to its favorable physicochemical properties and biological activities. It may serve as a lead compound for developing new therapeutic agents targeting specific diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Methyl 2-chloro-4-methylbenzoate | C₉H₉ClO₂ | Contains a methyl group instead of methoxyethoxy; lower solubility |
Methyl 4-chloro-3-methylbenzoate | C₉H₉ClO₂ | Similar chlorinated benzoate structure; different substitution pattern |
Methyl 3-chloro-4-hydroxybenzoate | C₉H₉ClO₃ | Hydroxyl group instead of methoxyethoxy; potential for different reactivity |
This table illustrates how variations in substitution patterns influence chemical reactivity and biological activity, highlighting the advantages of this compound's unique structure.
Case Studies
Several case studies emphasize the biological activity of this compound:
- A study focusing on CAIX inhibitors demonstrated that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Another investigation into enzyme inhibitors revealed that modifications in the chemical structure could significantly enhance binding affinity and selectivity towards targeted enzymes, suggesting avenues for optimizing this compound for therapeutic use .
Properties
IUPAC Name |
methyl 2-chloro-4-(2-methoxyethoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-14-5-6-16-8-3-4-9(10(12)7-8)11(13)15-2/h3-4,7H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFDSHYPAJQFCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)C(=O)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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